molecular formula C10H20O3 B8730977 8-Hydroxyoctyl acetate CAS No. 40646-17-1

8-Hydroxyoctyl acetate

Cat. No.: B8730977
CAS No.: 40646-17-1
M. Wt: 188.26 g/mol
InChI Key: YXXBWDUFNZATIK-UHFFFAOYSA-N
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Description

8-Hydroxyoctyl acetate is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

40646-17-1

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

8-hydroxyoctyl acetate

InChI

InChI=1S/C10H20O3/c1-10(12)13-9-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3

InChI Key

YXXBWDUFNZATIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.987 g (13.7 mmoles) of 1,8-octanediol in 25 ml (441 mmoles) of glacial acetic acid was mixed with 200 ml (11.11 moles) of H2O containing 4 ml (72 mmoles) of conc. H2SO4. This mixture was extracted continuously for 40 hours using hexane. The monoester is not very soluble in hexane and hence a mixture of hexane-cyclohexane (in which the monoester, but not the starting diol, is soluble) should be recommended if one is interested in developing this process for 1,8-octanediol. After cooling the hexane to room temperature, ether was added to make the organic layer homogeneous. The ether-hexane layer was then dried over anhydrous potassium carbonate and filtered. Removal of the solvent under reduced pressure afforded 2.38 g (~92% yield) of product, GC analysis of which indicated the presence of 2% starting diol and 4% diester. The purity of the desired monoester was therefore 94%.
Quantity
1.987 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
92%

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